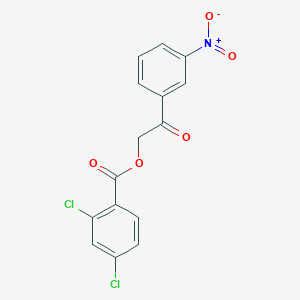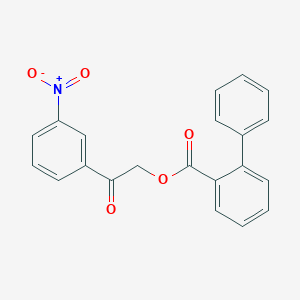![molecular formula C20H30N2O2 B3675165 3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B3675165.png)
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE
描述
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反应分析
Types of Reactions
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.
作用机制
The mechanism of action of 3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets .
相似化合物的比较
Similar Compounds
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine: A similar compound with a methoxyphenyl group and a cyclohexyl group attached to a piperidine ring.
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: Another similar compound with the same functional groups but different ring structure.
Uniqueness
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups and ring structures, which may confer distinct pharmacological properties and synthetic utility compared to other similar compounds .
属性
IUPAC Name |
3-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h8-11,17H,2-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXLDUIAZVYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B3675088.png)

![N-[3-(3,4-dimethylphenoxy)phenyl]acetamide](/img/structure/B3675097.png)
![N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3675107.png)


![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)

![2-[3-NITRO-4-(8-QUINOLYLOXY)PHENYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B3675141.png)
![2-methyl-N-[3-(4-methylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B3675142.png)
![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3675145.png)
![5-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3675160.png)

